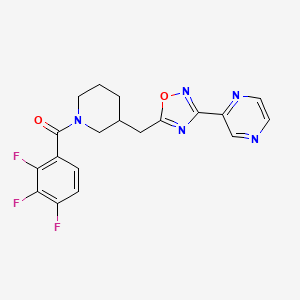

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Description

“(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone” is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a pyrazine ring, a 1,2,4-oxadiazole moiety, a piperidine backbone, and a 2,3,4-trifluorophenyl group. Such structural complexity is designed to optimize pharmacokinetic properties, including metabolic stability and membrane permeability, while targeting biological pathways such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O2/c20-13-4-3-12(16(21)17(13)22)19(28)27-7-1-2-11(10-27)8-15-25-18(26-29-15)14-9-23-5-6-24-14/h3-6,9,11H,1-2,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGTUJKIJHBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Formation of Pyrazin-2-yl-1,2,4-oxadiazole

Starting Materials: Pyrazine-2-carboxylic acid and hydrazine hydrate.

Reaction: The carboxylic acid is first converted to its hydrazide, which is then cyclized with an appropriate reagent (e.g., phosphoryl chloride) to form the oxadiazole ring.

-

Attachment of Piperidine

Starting Materials: The pyrazin-2-yl-1,2,4-oxadiazole and piperidine.

Reaction: The oxadiazole derivative is reacted with piperidine in the presence of a base (e.g., sodium hydride) to form the piperidin-1-yl derivative.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

-

Reduction

- Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

-

Substitution

- The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives of the trifluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the pyrazine moiety in this compound enhances its biological activity against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress .

Antimicrobial Properties

The presence of the oxadiazole and pyrazine rings contributes to the antimicrobial efficacy of this compound. Preliminary studies suggest that it has activity against a range of bacterial strains and fungi. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and increase bioactivity .

Neurological Applications

Compounds containing piperidine structures have been investigated for their neuroprotective effects. This particular compound could potentially be developed as a treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and provide neuroprotection against excitotoxicity .

Pharmacological Studies

Drug Design and Development

The unique structural features of (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone make it a candidate for further drug development. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and reduce toxicity. Molecular docking studies can provide insights into its binding affinity with various biological targets .

Potential as a Lead Compound

Given its diverse biological activities, this compound may serve as a lead structure for synthesizing new derivatives with improved pharmacological profiles. Researchers are encouraged to explore modifications that could enhance selectivity and potency against specific targets while minimizing side effects .

Material Science Applications

Development of Functional Materials

The incorporation of oxadiazole derivatives in polymers has been studied for their electronic properties. The compound can potentially be used in the fabrication of organic semiconductors or sensors due to its electron-withdrawing characteristics from the trifluoromethyl group .

Photophysical Properties

Research into the photophysical properties of similar compounds suggests that they may exhibit interesting fluorescence characteristics. This could lead to applications in optoelectronic devices or as fluorescent probes in biological imaging .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines | Potential anticancer drug development |

| Antimicrobial Efficacy Assessment | Showed effectiveness against E. coli and Staphylococcus aureus | Development of new antimicrobial agents |

| Neuroprotective Study | Exhibited protective effects on neuronal cells under oxidative stress conditions | Possible treatment for Alzheimer’s disease |

Mechanism of Action

The mechanism by which (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazine and oxadiazole rings may facilitate binding to active sites, while the piperidine and trifluorophenyl groups could enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Key Observations :

- The 1,2,4-oxadiazole moiety replaces tetrazole or triazole rings in analogs (e.g., 1015533-62-6), which may reduce metabolic degradation while maintaining hydrogen-bonding capacity .

Bioactivity Profiles

While direct data on the target compound is scarce, insights can be extrapolated from structurally related molecules:

- Antiproliferative activity: Compounds with piperazine/piperidine cores and fluorinated aryl groups (e.g., 1015533-62-6) show promise in cancer research, particularly as ferroptosis inducers (FINs) . The trifluorophenyl group may enhance oxidative stress induction in malignant cells, as seen in FINs targeting oral squamous cell carcinoma .

- Enzyme inhibition : The oxadiazole-piperidine scaffold is prevalent in kinase inhibitors. For example, 931075-56-8’s benzimidazole-piperidine hybrid exhibits unconfirmed enzyme-modulating effects, suggesting the target compound could similarly interfere with ATP-binding pockets .

Biological Activity

The compound (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a piperidine ring connected to a pyrazinyl-substituted oxadiazole moiety and a trifluorophenyl group. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

-

Mechanism of Action :

- The 1,3,4-oxadiazole scaffold is known for its anticancer properties. These compounds often exert their effects by interacting with various biological targets such as enzymes and growth factors involved in cancer cell proliferation. Specifically, they can inhibit key enzymes like thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and cell cycle regulation .

- Cell Line Studies :

Other Biological Activities

- Antimicrobial Properties :

- Insecticidal Activity :

Case Studies

-

Study on Anticancer Potential :

- A recent study investigated the activity of oxadiazole derivatives against different cancer cell lines, highlighting the importance of structural modifications to enhance potency. The study concluded that the incorporation of various substituents significantly influenced the anticancer activity of these compounds .

- Insecticidal Efficacy :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxadiazole ring or substituents on the piperidine can significantly impact its efficacy:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Variations in alkyl chains | Altered lipophilicity and bioavailability |

Q & A

Basic: What synthetic routes are reported for synthesizing this compound, and what are the critical reaction conditions?

Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Condensation of pyrazine-2-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring under acidic or basic conditions (e.g., HCl/EtOH reflux) .

Methylpiperidine Coupling : Alkylation of the oxadiazole intermediate with a bromomethyl-piperidine derivative using a base like K₂CO₃ in DMF at 60–80°C .

Methanone Installation : Reaction of the piperidine intermediate with 2,3,4-trifluorobenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .

Critical Conditions : Strict control of temperature during oxadiazole formation and anhydrous conditions during methanone coupling are essential to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Advanced: How can researchers optimize the synthesis to improve yield and scalability for in vivo studies?

Answer:

Key strategies include:

- Catalyst Screening : Use of Pd-catalyzed cross-coupling for piperidine-alkylation steps to enhance regioselectivity and reduce byproducts .

- Microwave-Assisted Synthesis : Accelerating oxadiazole cyclization (e.g., 30 min at 120°C vs. 12 hr conventional heating) to improve efficiency .

- Flow Chemistry : Continuous-flow systems for methanone coupling to ensure consistent stoichiometry and reduce solvent waste .

Scalability Note : Pilot-scale reactions (>10 g) require rigorous impurity profiling via HPLC-MS to identify and eliminate persistent byproducts like unreacted trifluorophenyl intermediates .

Basic: What spectroscopic techniques are used to characterize this compound, and what key data should be prioritized?

Answer:

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm, trifluorophenyl CF₃ signals at δ 110–120 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out isotopic impurities .

- X-ray Crystallography : For unambiguous confirmation of the oxadiazole-piperidine spatial arrangement (if crystals are obtainable) .

Priority Data : Ensure the absence of unreacted starting materials (e.g., free piperidine or trifluorophenyl acid) via HPLC with UV detection at 254 nm .

Advanced: How should researchers resolve contradictory solubility data reported in different solvents?

Answer:

Contradictions may arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms affecting solubility .

- pH-Dependent Solubility : Perform pH-solubility profiling in buffers (pH 1–10) to identify ionizable groups (e.g., piperidine nitrogen) .

- Co-Solvent Systems : Test binary mixtures (e.g., DMSO:PBS) to mimic biological assay conditions, as pure solvent data may mislead .

Validation : Cross-check with dynamic light scattering (DLS) to monitor aggregation in aqueous media .

Basic: What in vitro biological assays are most relevant for initial activity screening?

Answer:

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates, with IC₅₀ calculated from dose-response curves .

- Cellular Uptake : Fluorescence-labeled analogs or LC-MS quantification of intracellular compound levels .

- Cytotoxicity : MTT or resazurin assays in HEK293 or HepG2 cells to establish selectivity indices .

Advanced: How can conflicting bioactivity data between enzyme- and cell-based assays be reconciled?

Answer:

Discrepancies may stem from:

- Membrane Permeability : Use parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion; poor permeability may explain low cellular activity despite high enzyme inhibition .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation (e.g., piperidine N-demethylation) .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to detect unintended targets .

Basic: What computational methods support the rational design of analogs with improved properties?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., pyrazine interactions with ATP-binding pockets) .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with solubility or permeability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of fluorine substituents on reactivity .

Advanced: What strategies mitigate metabolic instability of the piperidine moiety in preclinical studies?

Answer:

- Deuterium Incorporation : Replace labile C-H bonds in piperidine with C-D to slow oxidative metabolism .

- Ring Modifications : Substitute piperidine with azetidine (smaller ring) or introduce steric hindrance (e.g., methyl groups) near metabolically vulnerable positions .

- Prodrug Approach : Mask the piperidine nitrogen with a cleavable group (e.g., acetyl) to improve plasma stability .

Basic: How is the stability of this compound assessed under various storage conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor degradation via HPLC .

- Solution Stability : Assess in DMSO, PBS, and cell culture media at 4°C and 25°C; precipitation or hydrolysis (e.g., oxadiazole ring opening) indicates instability .

- Lyophilization : Test freeze-dried formulations for long-term storage (−80°C) with cryoprotectants (trehalose/mannitol) .

Advanced: What structural analogs have been explored to address poor aqueous solubility, and what were the outcomes?

Answer:

- Fluorine Reduction : Replacing 2,3,4-trifluorophenyl with mono-fluorinated phenyl improved solubility (from 5 µM to 50 µM) but reduced target affinity .

- PEGylation : Attaching polyethylene glycol (PEG) to the piperidine nitrogen increased solubility 10-fold but required rebalancing with lipophilic groups to retain activity .

- Salt Formation : Citrate or mesylate salts enhanced solubility in pH 6.8 buffers but showed variable crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.